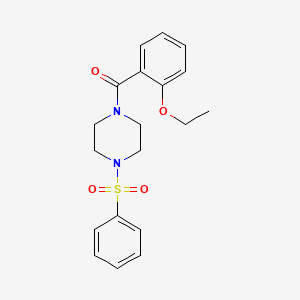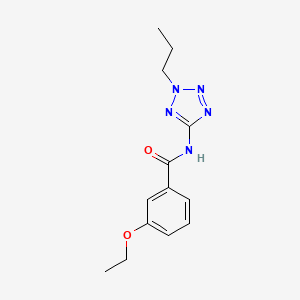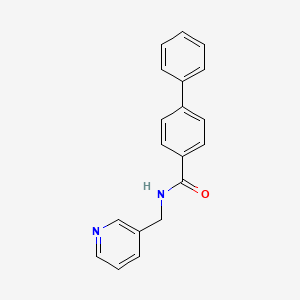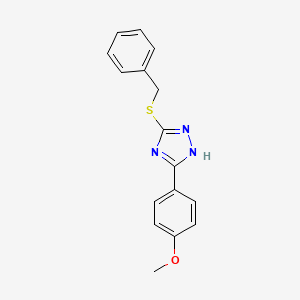![molecular formula C14H19NO4 B5803092 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases. In
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide selectively inhibits FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids have been implicated in the regulation of pain, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has been shown to have various biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the body, which can have analgesic, anxiolytic, and anti-inflammatory effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide is its selectivity for FAAH, which allows for more specific targeting of the endocannabinoid system. However, one limitation is its short half-life, which may limit its effectiveness in some applications. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide may have off-target effects that need to be carefully considered in experimental design.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide and its potential for addiction and abuse. Finally, there is interest in developing more potent and selective FAAH inhibitors that may have even greater therapeutic potential.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl bromide to form ethyl 2-(3,4-dimethoxyphenyl)acetate. This intermediate is then reacted with lithium diisopropylamide to form the corresponding lithium salt. The lithium salt is then reacted with ethyl isocyanatoacetate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that have been implicated in various physiological processes. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(16)8-14(17)15-7-6-11-4-5-12(18-2)13(9-11)19-3/h4-5,9H,6-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDWHSKHIIXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)





![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)

